molecular formula C14H13N3O5S2 B5106947 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide

Katalognummer: B5106947
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: JBEDJYDIYZFRRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in various immune cell functions. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.

Wirkmechanismus

TAK-659 inhibits the N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide pathway, which is involved in various immune cell functions, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. This compound is phosphorylated upon activation, which leads to the recruitment of downstream signaling molecules and the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of this compound and prevents its phosphorylation, thereby inhibiting downstream signaling and reducing immune cell activation.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of inflammatory responses, and the reduction of immune cell activation. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TAK-659 in lab experiments is its specificity for the N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide pathway, which allows for the selective inhibition of immune cell activation. TAK-659 has also been found to have a synergistic effect when used in combination with other immunomodulatory agents, which can enhance its therapeutic efficacy. However, one of the limitations of using TAK-659 in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Zukünftige Richtungen

There are several future directions for the study of TAK-659 and its potential therapeutic applications. One area of research is the development of novel formulations that can improve its pharmacokinetic properties and increase its bioavailability. Another area of research is the identification of biomarkers that can predict the response to TAK-659 treatment and help guide patient selection. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in various autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.

Synthesemethoden

TAK-659 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 4-chloro-3-nitrobenzoic acid to form 4-[(acetylamino)sulfonyl]phenyl 3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl derivative. Finally, the furan ring is introduced using a palladium-catalyzed coupling reaction with 2-furoic acid.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases. It has been shown to inhibit B-cell receptor signaling and reduce the activation of immune cells, which can lead to the suppression of inflammatory responses. TAK-659 has also been found to have a synergistic effect when used in combination with other immunomodulatory agents, such as lenalidomide and rituximab.

Eigenschaften

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9(18)17-24(20,21)11-6-4-10(5-7-11)15-14(23)16-13(19)12-3-2-8-22-12/h2-8H,1H3,(H,17,18)(H2,15,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEDJYDIYZFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.